Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride
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Overview
Description
Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an aminophenyl group attached to a methylpropanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride typically involves the esterification of 3-aminophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Nitro or quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The ester moiety can undergo hydrolysis, releasing the active aminophenyl compound, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Methyl 2-(4-aminophenyl)-2-methylpropanoate hydrochloride: Similar structure but with the amino group in the para position.
Ethyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-nitrophenyl)-2-methylpropanoate hydrochloride: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino group and the ester moiety allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
Methyl 2-(3-aminophenyl)-2-methylpropanoate hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that allow for various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16ClN1O2, with a molecular weight of approximately 229.70 g/mol. The compound features an amino group attached to a phenyl ring and an ester functional group, which plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This interaction is critical for understanding the compound's mechanism in drug design and development.
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing various signaling pathways.
- Hydrolysis : The ester moiety can undergo hydrolysis, releasing the active carboxylic acid that further interacts with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involves inducing cell death through multiple pathways, including autophagy and necroptosis .
- Molecular Modeling : Molecular docking studies suggest that the compound has a favorable binding affinity for specific cancer-related targets, enhancing its potential as an anticancer agent .
Enzyme Interaction Studies
The compound has been utilized in studies focusing on enzyme-substrate interactions:
- Inhibition of Specific Enzymes : The ability of this compound to inhibit certain enzymes has been confirmed through in vitro assays. These findings suggest its utility in therapeutic contexts where enzyme modulation is beneficial.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique features of this compound that contribute to its biological activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-(3-aminophenyl)-2-methylpropanoate | C₁₁H₁₆N₁O₂ | Different position of amino group on phenyl ring |
Methyl 2-amino-2-methylpropanoate hydrochloride | C₅H₁₂ClNO₂ | Simpler structure, lacks phenyl ring |
Methyldopa methyl ester hydrochloride | C₁₃H₁₇ClN₂O₄ | Contains additional hydroxyl groups |
This table illustrates how the structural arrangement allows for diverse chemical reactivity and potential biological activities not fully explored in related compounds.
Case Studies and Research Findings
- Anticancer Activity : A study published in ACS Omega demonstrated promising results regarding the anticancer activity of modified derivatives of this compound. These derivatives showed enhanced potency against cancer cell lines compared to the parent compound .
- Enzyme Interaction : Research exploring enzyme inhibition revealed that the compound effectively inhibits key enzymes involved in metabolic pathways, suggesting its potential role in metabolic disease management.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl 2-(3-aminophenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8;/h4-7H,12H2,1-3H3;1H |
InChI Key |
FHWPOCPXMKAMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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